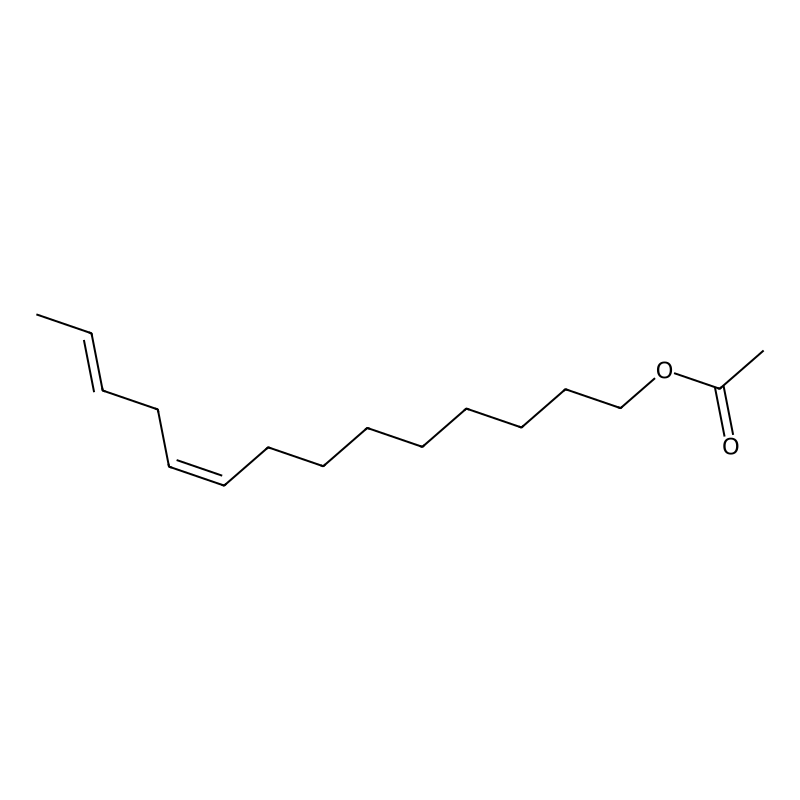

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Natural Occurrence:

9Z,12E-Tetradecadienyl acetate is a naturally occurring compound found in the slime mold Heterostelium tenuissimum. This information is based on a study published in the National Institutes of Health's PubChem database [].

Potential Biological Activity:

While the specific biological activity of 9Z,12E-Tetradecadienyl acetate remains uncharacterized, its presence in a slime mold suggests potential areas for future research. Slime molds are known to exhibit various biological activities, including:

- Antibacterial and antifungal properties: Some slime molds produce secondary metabolites that can inhibit the growth of bacteria and fungi [].

- Signaling and communication: Slime molds utilize various chemical signals for communication and aggregation [].

- Defense mechanisms: Slime molds may produce compounds to defend themselves against predators or environmental threats [].

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is a chemical compound with the molecular formula . It is classified as a type of pheromone, primarily utilized by various insect species for communication, particularly in mating behaviors. This compound plays a crucial role in disrupting mating patterns of pests, making it a valuable tool in pest management and control strategies .

9Z,12E-Tetradecadienyl acetate acts as a sex pheromone for female moths. Male moths have specialized receptors that detect this specific compound in the air. When a male detects the pheromone, it flies towards the source, believing it will encounter a potential mate []. This behavior allows for monitoring and trapping of moth populations.

The primary chemical reaction involving (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is its esterification from the corresponding alcohol, 9Z,12E-Tetradecadien-1-ol, with acetic acid. This reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to ensure complete conversion to the acetate ester.

Major Reactions:- Oxidation: Can yield aldehydes or carboxylic acids.

- Reduction: Converts to 9Z,12E-Tetradecadien-1-ol.

- Substitution: Various substituted esters can be formed depending on the nucleophile used.

As a pheromone, (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate significantly influences insect behavior. It binds to specific receptors on the antennae of insects, triggering mating behaviors and communication signals. The effects are generally short-lived and require continuous release into the environment for sustained behavioral impact. Research indicates that there exists a threshold concentration below which no behavioral response is elicited .

The synthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate can be achieved through several methods:

- Laboratory Synthesis:

- Esterification: Reacting 9Z,12E-Tetradecadien-1-ol with acetic acid in the presence of an acid catalyst.

- Reflux Conditions: Ensures complete reaction and high yield.

- Industrial Production:

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate has several applications across various fields:

- Agriculture: Widely used in pest management for mating disruption and monitoring pest populations in agricultural and storage facilities.

- Biological Research: Serves as a model compound in studies related to insect communication and behavior.

- Pest Control Development: Insights gained from studying this compound can lead to the formulation of new pest control methods that minimize reliance on toxic pesticides .

Research on (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate primarily focuses on its interactions with insect olfactory receptors. These studies investigate how effective the compound is in eliciting behavioral responses in various insect species. The interaction dynamics can inform pest control strategies by optimizing pheromone formulations for maximum efficacy .

Several compounds share structural similarities or functional roles with (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Role/Use |

|---|---|---|

| (Z,E)-9,12-Tetradecadienyl Acetate | C16H28O2 | Pheromone used in similar pest management |

| (Z,Z)-Tetradeca-9,12-dienyl Acetate | C16H28O2 | Alternative pheromone for different species |

| 11-Hexadecenoic Acid | C16H32O2 | Used in various biological applications |

Uniqueness of (9Z,12E)-Tetradeca-9,12-dien-1-yl Acetate

What sets (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate apart from its analogs is its specific configuration and effectiveness in disrupting mating behaviors of certain pests. Its unique structure allows it to interact selectively with insect receptors, making it particularly useful in targeted pest control strategies .

Discovery and Identification in Lepidopteran Species

The identification of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate as a critical insect pheromone emerged from pioneering research in the early 1970s. The compound was first definitively identified as the sex pheromone of both the almond moth (Cadra cautella) and the Indian meal moth (Plodia interpunctella). This breakthrough discovery was reported by Wendell L. Roelofs and colleagues in 1971 in Science, where they confirmed the structure as cis-9, trans-12-tetradecadienyl acetate through rigorous chemical analysis. This identification represented a significant advancement in understanding chemical communication within stored product pest species.

The initial isolation involved collection and extraction of pheromone gland contents from female moths, followed by analytical techniques including gas chromatography to separate the components and mass spectrometry to elucidate the structure. These early studies established that female P. interpunctella produce detectable amounts of Z9,E12-14:Ac approximately four hours prior to their first scotophase (dark phase) after adult emergence, with production peaking during the first four hours of scotophase and subsequently declining during the photophase.

Subsequent research revealed additional complexity in the pheromone system. By the mid-1990s, scientists had identified that Z9,E12-14:Ac was often accompanied by (Z,E)-9,12-tetradecadien-1-ol (Z9,E12-14:OH) in pheromone gland extracts, indicating a multi-component communication system. Further investigations demonstrated that female moths could also produce (Z,E)-9,12-tetradecadienal (Z9,E12-14:Al), especially under specific physiological conditions such as hormonal stimulation, adding another layer of complexity to the chemical signaling system.

Taxonomic Distribution across Moth Families

The distribution of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate across Lepidopteran taxa reveals interesting patterns of utilization and specialization. The compound is predominantly associated with the Pyralidae family, where it serves as the primary sex pheromone component for several economically important pest species. The most well-documented examples include Plodia interpunctella (Indian meal moth) and Spodoptera litura (tobacco cutworm).

While initially identified in these particular species, subsequent research has revealed that Z9,E12-14:Ac is utilized across multiple moth families, illustrating the evolutionary conservation of certain pheromone structures. A comprehensive analysis of lepidopteran pheromones indicates that this compound belongs to "Type I" pheromones, which comprise approximately 75% of known moth sex pheromones. These Type I compounds are characterized by their derivation from general saturated fatty acids and are widely recorded across almost all superfamilies of Ditrysia, a major group of moths whose females possess two distinct genital openings.

The taxonomic distribution of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate demonstrates interesting patterns across moth families:

This distribution pattern suggests that while Z9,E12-14:Ac plays a central role in chemical communication for certain species, its precise function and relative importance within pheromone blends can vary significantly across taxa, reflecting the evolutionary diversification of communication systems.

Ecological Function in Reproductive Communication

The ecological function of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate in reproductive communication is multifaceted, serving critical roles in mate location, species recognition, and reproductive isolation. In Plodia interpunctella, Z9,E12-14:Ac functions as the primary attractant that enables males to locate calling females across substantial distances. The compound's volatile nature and specific molecular structure facilitate efficient detection by specialized olfactory receptors on male antennae, triggering directed flight behavior toward the pheromone source.

Research has demonstrated that pheromone concentration plays a crucial role in male response. Studies examining male P. interpunctella responses to different concentrations of Z9,E12-14:Ac have yielded seemingly contradictory results. In large-scale field studies, septa containing higher loads (10 mg) of the pheromone captured more males than those with lower concentrations (1 mg). Conversely, wind tunnel studies suggested that extremely high concentrations might reduce attraction efficacy at close range. This pattern indicates that optimal pheromone concentrations may depend on environmental context and distance, with different concentrations potentially serving different ecological functions in mate location across varying spatial scales.

Z9,E12-14:Ac also plays a critical role in reproductive isolation between closely related species. This is particularly evident in studies of Spodoptera species, where differences in pheromone blend compositions contribute significantly to premating isolation mechanisms. For example, while both S. littoralis and S. litura utilize Z9,E11-14:Ac as their major pheromone component, the presence and relative proportions of secondary components like Z9,E12-14:Ac help maintain species boundaries. In dual-choice tests, S. littoralis males demonstrated clear preference for conspecific females over heterospecific females, indicating the importance of precise pheromone blend composition in mate recognition.

The ecological consequences of heterospecific matings further underscore the importance of accurate pheromone communication. When S. littoralis females mated with heterospecific males, significant negative fitness effects were observed, including reduced female longevity, decreased egg-laying capacity, and lower larval hatching rates. These fitness penalties reinforce the selective pressure for accurate pheromone production and detection systems.

Evolutionary Development of Pheromone Systems

The evolutionary development of lepidopteran pheromone systems involving (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate reveals complex patterns of conservation and diversification. Type I pheromones like Z9,E12-14:Ac are believed to have evolved from fatty acid biosynthetic pathways, which represent ancient metabolic processes conserved across many organisms. The specific biosynthetic pathway for Z9,E12-14:Ac in moths involves Δ11 desaturation of myristic acid followed by reduction and acetylation, or alternatively, Δ11 desaturation of palmitic acid followed by chain shortening, reduction, and acetylation.

Research on the molecular genetics of pheromone biosynthesis has revealed that the evolution of species-specific pheromone blends often occurs through modifications to existing enzymatic pathways rather than through the development of entirely novel systems. This evolutionary pattern explains why structurally similar compounds like Z9,E12-14:Ac and Z9,E11-14:Ac (another common moth pheromone component) are found across diverse moth species.

The receptors for these pheromones have also undergone significant evolutionary diversification. Traditionally, it was believed that all receptors for Type I pheromones belonged to a specific subfamily of odorant receptors (ORs), commonly referred to as the "PR clade". However, recent research has challenged this view. A study on Spodoptera littoralis identified a novel pheromone receptor (SlitOR5) that responds to Z9,E11-14:OAc but belongs to a lineage distantly related to the canonical PR clade. This discovery suggests that pheromone detection systems have evolved independently multiple times within Lepidoptera, pointing to convergent evolution in pheromone communication systems.

Phylogenetic analysis of lepidopteran odorant receptors has revealed at least 20 paralogous lineages, with receptors for Type I pheromones distributed across at least four distinct evolutionary lineages. This pattern suggests that moth pheromone reception systems have evolved multiple times from receptors that were likely originally tuned to detect plant volatiles, highlighting the interplay between host plant recognition and mate recognition systems in the evolution of lepidopteran chemical ecology.

Enzymatic Pathways in Lepidopteran Pheromone Glands

The biosynthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate involves a sophisticated enzymatic cascade within specialized pheromone glands of female moths [3] [4]. The pathway begins with fatty acid synthesis, where acetyl-coenzyme A carboxylase and fatty acid synthetase produce the foundational sixteen and eighteen carbon fatty acids that serve as precursors [3]. These enzymes establish the carbon backbone necessary for subsequent modifications that generate the species-specific pheromone structure.

The critical desaturation steps require highly specialized fatty-acyl desaturases that introduce double bonds at precise positions within the carbon chain [23] [6]. The biosynthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate specifically involves delta 11 desaturation of hexadecanoic acid (palmitate) to produce (Z)-11-hexadecenoic acid, which subsequently undergoes chain-shortening to yield (Z)-9-tetradecenoic acid [23]. A unique delta 12 desaturase then acts upon this intermediate to generate (Z,E)-9,12-tetradecenoic acid [23].

Chain-shortening enzymes play a fundamental role in determining the final carbon length of the pheromone precursor [3] [5]. These enzymes selectively reduce the chain length through beta-oxidation processes, converting longer-chain fatty acids to the tetradecanoic framework required for this specific pheromone component [5]. The specificity of these chain-shortening reactions is crucial for producing the correct molecular structure that enables species recognition.

The final enzymatic steps involve fatty-acyl reductase conversion of the fatty acid to the corresponding alcohol, followed by acetylation [4] [6]. Fatty-acyl reductase enzymes demonstrate distinct substrate specificity, with some variants specialized for reducing diene fatty acids to their alcohol forms [4]. The subsequent acetylation reaction is catalyzed by acetyltransferases that transfer acetyl groups from acetyl-coenzyme A to the fatty alcohol, completing the formation of the acetate ester [26].

| Enzyme Class | Function | Substrate Specificity | Product |

|---|---|---|---|

| Acetyl-CoA carboxylase | Initial fatty acid synthesis | Acetyl-CoA | Malonyl-CoA |

| Fatty acid synthase | Carbon chain elongation | Acetyl-CoA + Malonyl-CoA | Palmitic acid |

| Delta 11 desaturase | First desaturation | Palmitic acid | (Z)-11-hexadecenoic acid |

| Chain-shortening enzymes | Carbon reduction | (Z)-11-hexadecenoic acid | (Z)-9-tetradecenoic acid |

| Delta 12 desaturase | Second desaturation | (Z)-9-tetradecenoic acid | (Z,E)-9,12-tetradecenoic acid |

| Fatty-acyl reductase | Alcohol formation | (Z,E)-9,12-tetradecenoic acid | (Z,E)-9,12-tetradecadien-1-ol |

| Acetyltransferase | Acetate ester formation | (Z,E)-9,12-tetradecadien-1-ol | (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate |

Recent investigations have demonstrated that engineered yeast systems can successfully reconstruct this biosynthetic pathway when provided with appropriate enzyme combinations [6] [28]. The reconstructed pathway produces both the target pheromone component and intermediate products, with acetylation proceeding efficiently to minimize detectable alcohol intermediates [6]. These findings confirm the sequential nature of the enzymatic steps and provide insights into the relative activities of different pathway components.

Neuroendocrine Control Mechanisms

The biosynthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is regulated by sophisticated neuroendocrine mechanisms that coordinate pheromone production with reproductive cycles and environmental conditions [7] [9]. Pheromone biosynthesis activating neuropeptide serves as the primary hormonal regulator, controlling the temporal activation of enzymatic pathways within pheromone glands [8] [9].

Pheromone biosynthesis activating neuropeptide is synthesized in the subesophageal ganglion rather than the brain, contrary to initial assumptions about neurohormone production sites [8]. This thirty-three amino acid peptide functions through its carboxy-terminal pentapeptide sequence, which retains full pheromonotropic activity [8]. The neuropeptide is released into the hemolymph circulation during specific periods, typically during the scotophase when mating behaviors are most active [10].

The target organ for pheromone biosynthesis activating neuropeptide action is the pheromone gland itself, where the hormone binds to specific G-protein coupled receptors [10] [12]. Receptor activation leads to increased intracellular calcium levels, which subsequently activates key enzymes in the final steps of pheromone biosynthesis [10]. This calcium-mediated signaling pathway specifically enhances the reduction step in the biosynthetic cascade, accelerating the conversion of fatty acids to their alcohol intermediates [8].

Juvenile hormone contributes to the regulation of pheromone production through its influence on pheromone biosynthesis activating neuropeptide release [10] [11]. Research has demonstrated that juvenile hormone synthesis is activated in corpus allatum tissues, and this activation correlates with enhanced pheromone production capabilities [11]. The interaction between juvenile hormone and pheromone biosynthesis activating neuropeptide creates a coordinated regulatory system that ensures optimal timing of pheromone synthesis.

Mating behavior significantly alters the neuroendocrine control mechanisms governing pheromone biosynthesis [8] [13]. Following copulation, the secretion of pheromone biosynthesis activating neuropeptide from the subesophageal ganglion is substantially reduced, contributing to the loss of female receptivity and decreased pheromone production [8]. This post-mating suppression ensures that energy resources are redirected from mate-seeking behaviors toward reproductive processes.

The circadian control of pheromone biosynthesis involves complex interactions between clock genes and neuroendocrine signaling pathways [16]. Circadian rhythms of pheromone production are closely associated with pheromone biosynthesis activating neuropeptide release patterns, with peak production occurring during specific hours of the scotophase [10]. These temporal patterns ensure that pheromone availability coincides with periods of maximum male responsiveness and flight activity.

Environmental Factors Influencing Biosynthesis

Environmental conditions exert profound influences on the biosynthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate, affecting both the quantity and timing of pheromone production [14] [17]. Temperature represents one of the most significant environmental variables, directly impacting enzymatic activities throughout the biosynthetic pathway due to the ectothermic nature of lepidopteran physiology [17].

Rearing temperature modifies the relative ratios of pheromone components through differential effects on biosynthetic timing and enzymatic reaction rates [14]. Research on related tetradecadienyl acetate compounds has demonstrated that temperature variations alter the speed of biosynthesis for different pheromone components, with some components synthesized primarily during pupal development while others are produced immediately after adult emergence [14]. These temporal differences result in temperature-dependent changes in final pheromone blend compositions.

The enzymatic activities of desaturases, which are crucial for introducing the specific double bond configurations in (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate, show distinct temperature sensitivities [31]. Desaturase enzymes exhibit optimal pH ranges between 7.0 and 7.3, with clear breaks in Arrhenius plots occurring at specific temperatures [31]. These temperature-dependent activity patterns indicate that even modest environmental temperature changes can significantly impact the efficiency of double bond introduction during pheromone biosynthesis.

Developmental temperature conditions during larval and pupal stages influence adult pheromone production capabilities [17]. Elevated rearing temperatures during development can lead to increased pheromone secretion in adult insects, with warmer conditions favoring the production of higher molecular weight compounds [17]. These developmental effects suggest that environmental conditions experienced during metamorphosis have lasting impacts on the enzymatic machinery responsible for pheromone synthesis.

Photoperiod and circadian rhythms interact with environmental temperature to regulate the timing of pheromone biosynthesis [16]. The circadian control mechanisms that govern pheromone production are sensitive to light-dark cycles, with most lepidopteran species showing peak pheromone synthesis and release during specific portions of the scotophase [16]. Environmental disruptions to normal photoperiod patterns can alter these rhythmic cycles and affect overall pheromone production efficiency.

Atmospheric carbon dioxide concentrations may influence pheromone biosynthesis in phytophagous species through indirect effects on plant biochemistry [17]. Since some insects derive pheromone precursors from their host plants, changes in atmospheric composition that affect plant secondary metabolite production could potentially impact the availability of biosynthetic precursors [17]. This represents an emerging area of concern as atmospheric carbon dioxide levels continue to rise.

| Environmental Factor | Effect on Biosynthesis | Mechanism | Reference |

|---|---|---|---|

| Temperature (15°C) | Delayed diene accumulation | Reduced enzymatic activity | [14] |

| Temperature (25°C) | Optimal biosynthetic rates | Normal enzyme function | [14] |

| Temperature (35°C) | Reduced triene production | Heat-sensitive enzyme inhibition | [14] |

| Photoperiod disruption | Altered production timing | Circadian rhythm disruption | [16] |

| Developmental warmth | Increased adult production | Enhanced enzyme expression | [17] |

Genetic Basis of Pheromone Production

The genetic foundation underlying (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate biosynthesis involves multiple gene families that have evolved specialized functions in lepidopteran pheromone communication systems [19] [22]. Fatty-acyl desaturase genes represent the most extensively studied genetic components, with specific lineages recruited for pheromone production prior to the extensive radiation of Lepidoptera [19] [22].

The delta 11 desaturase gene subfamily displays critical catalytic activities that account for the unique pheromone signatures found in taxonomically advanced ditrysian species [19]. Evolutionary analysis of desaturase genes reveals that both delta 11 and delta 9 desaturase lineages evolved before the split between ditrysian and other heteroneuran moth lineages [22]. This early evolutionary recruitment of specialized desaturases set the foundation for the structural diversity observed in modern lepidopteran pheromone systems.

Fatty-acyl reductase gene families contribute significantly to the species-specific modifications that generate distinct pheromone blends [21]. Multiple fatty-acyl reductase transcripts have been identified in pheromone glands, with specific variants showing preferential expression patterns and distinct substrate specificities [21]. The evolution of these gene families through duplication and divergence events has enabled the fine-tuning of pheromone production to achieve species-specific chemical signatures.

Acetyltransferase genes provide the final enzymatic step in producing acetate ester pheromone components [26]. Comparative transcriptomic analyses have identified multiple acetyltransferase transcripts in lepidopteran pheromone glands, with different variants showing distinct expression levels and tissue-specific localization patterns [26]. These genes encode proteins with varying amino acid identities to characterized acetyltransferases from related species, suggesting ongoing evolutionary divergence in acetylation capabilities.

Single amino acid changes in desaturase enzymes can dramatically alter their substrate specificity and catalytic activities [33]. Research on related species has demonstrated that individual amino acid substitutions can switch desaturase products from mono- and di-unsaturated to tri-unsaturated pheromone precursors [33]. This remarkable sensitivity to minor mutations significantly contributes to the rapid divergence in moth pheromone communication systems and may facilitate the evolution of new species.

The genomic organization of pheromone biosynthetic genes reveals clustering patterns that may facilitate coordinated regulation [5] [26]. Transcriptomic studies of pheromone glands have identified co-expressed gene clusters that include desaturases, reductases, and acetyltransferases [5]. The spatial organization of these genes within genomes may contribute to their synchronized expression during pheromone production periods.

Gene expression regulation involves complex transcriptional control mechanisms that ensure appropriate temporal and spatial patterns of enzyme production [4] [21]. Northern blot analyses have demonstrated that fatty-acyl reductase transcripts are specifically expressed in pheromone glands with precise developmental timing, typically beginning one day before adult emergence [4]. This precise temporal control ensures that enzymatic machinery is available when pheromone production begins in newly emerged adults.

| Gene Family | Function | Expression Pattern | Evolutionary Significance |

|---|---|---|---|

| Delta 11 desaturases | First desaturation step | Pheromone gland-specific | Ancient recruitment before Lepidoptera radiation |

| Delta 12 desaturases | Second desaturation step | Female-specific expression | Species-specific substrate recognition |

| Fatty-acyl reductases | Alcohol formation | Pre-emergence activation | Multiple gene copies with distinct specificities |

| Acetyltransferases | Final acetylation | High pheromone gland abundance | Divergent evolution for substrate specificity |

| Chain-shortening enzymes | Carbon length determination | Coordinated expression | Beta-oxidation pathway recruitment |

Pheromone Binding Proteins (PBPs) – Structure–Function Relationship

Comparative Analysis of PBP Isoforms

Multiple PBP paralogues coexist in each moth species, but only a subset specialize in transporting the pheromone from sensillum lymph to antennal receptors.

| Species | PBP Isoform | Male : Female mRNA Ratio | Affinity for the pheromone (Ki, μM) | Relative Selectivity versus Z9-14:OAc | Key Experimental Method | Citation |

|---|---|---|---|---|---|---|

| Spodoptera littoralis | SlitPBP1 | 10.2 [1] | 1.1 [1] | 0.9-fold [1] | Fluorescence displacement | 46 |

| SlitPBP2 | 4.7 [1] | 0.78 [1] | 0.4-fold [1] | Fluorescence displacement | 46 | |

| SlitPBP3 | 0.7 [1] | ≫10 (weak) [1] | n.d. | Fluorescence displacement | 46 | |

| Ostrinia furnacalis | OfurPBP3 | 5.4 [2] | 0.72–1.60 [2] | 0.8-fold [2] | Radioligand competition | 47 |

| OfurPBP4 | 3.3 [2] | >5 (low) [2] | 2.1-fold [2] | Radioligand competition | 47 | |

| Sesamia inferens | SinfPBP1 | 8.9 [3] | 1.6 [3] | 1.0-fold [3] | Fluorescence displacement | 57 |

Key trends:

- First isoforms (PBP1) in noctuids consistently display the highest male bias and sub-micromolar affinities, matching behavioral specificity [1] [3].

- Third isoforms (PBP3) are weak or non-responsive to the pheromone but recognize aldehydic or alcohol analogues, implicating them in broader odorant surveillance [1] [3].

Binding Pocket Architecture and Specificity

Nuclear magnetic resonance and crystallography reveal seven-to-nine α-helical scaffolds enclosing a hydrophobic cavity [4]. Within acetate-selective PBPs, asparagine 53 (Antheraea numbering) anchors the ester carbonyl through hydrogen bonding, while phenylalanine 36, tryptophan 37, phenylalanine 118, and leucine 8 form a hydrophobic clamp that gauges chain length [4] [5]. Mutation of these residues lowers affinity 2- to 8-fold for the pheromone in Ostrinia PBP3 variants [2].

Conformational switching: At sensillum lymph pH ≈ 6.5 the C-terminal α-helix withdraws, opening the cavity; protonation at pH ≈ 4.5 near the receptor drives the helix inward and expels ligand toward the receptor surface [6].

Molecular Docking Studies

In silico docking of the pheromone to model structures corroborates experimental binding hierarchies.

| Protein Model | Docking Free Energy (kcal mol⁻¹) | Dominant Interacting Residues | Predicted Orientation | Citation |

|---|---|---|---|---|

| SlitPBP2 | –9.7 [7] | Phe12, Trp37, Asn53, Phe118 | Acetate head toward Asn53 | 49 |

| OfurPBP3 (wild type) | –10.1 [2] | Phe12, Ile52, Leu94, Ile113 | Ester carbonyl hydrogen-bonded to Ile52 | 47 |

| OfurPBP3 N53A mutant | –7.4 (loss of 2.7 kcal mol⁻¹) [2] | Loss of carbonyl interaction | Tilted; partial cavity insertion | 47 |

The ∼3 kcal mol⁻¹ penalty for Asn53 removal mirrors 4-fold reductions in empirical Ki values [2].

Signal Transduction Pathways

Metabotropic Receptor Mechanisms [8]

Odorant receptor neurons tuned to the pheromone use a heterotrimeric guanine nucleotide-binding protein cascade [9] [10]. Pertussis toxin inhibition of Gαo prolongs response latency and lowers spike frequency by 30% in Manduca sexta [9]. Phospholipase Cβ4 abundance peaks during the male activity phase, and pharmacological blockade reduces early phasic firing by 40% [9]. Diacylglycerol and inositol-1,4,5-trisphosphate elevation opens transient receptor potential canonical channels, admitting Ca²⁺ and depolarizing the neuron [9] [10].

Ionotropic Pathway Activation [8]

A late, prolonged receptor potential relies on direct gating of the odorant receptor–odorant receptor co-receptor cation channel complex [9]. Chorion 2 toxin activation of Gαs raises cyclic adenosine monophosphate and moderately (≈15%) potentiates this Orco-dependent current [9]. The dual metabotropic–ionotropic design amplifies sensitivity while preserving temporal resolution.

Sensory Neuron Membrane Proteins (SNMPs) [11] [8]

Sensory neuron membrane protein 1, a cluster of differentiation 36 family member, forms a tunnel-like ectodomain that ferries hydrophobic pheromone–PBP complexes through the lymph and inserts the ligand into the transmembrane odorant receptor pocket [12] [13]. Null mutations in Drosophila melanogaster abolish rapid pheromone-evoked firing; rescue of the phenotype with SNMP1 restores millisecond-scale activation kinetics [13]. Cross-species expression of lepidopteran SNMP1 complements the deficit, confirming functional conservation [12].

Calcium Signaling and Second Messenger Cascades [8]

Live imaging with Ca²⁺-sensitive dyes demonstrates three sequential calcium surges in pheromone-responsive neurons of Manduca sexta [9].

- Initial TRPC-mediated influx: Begins within 5 ms of odorant contact; sensitive to phospholipase Cβ blockade (U73122 reduces amplitude by 45%) [9].

- Store-operated entry: Triggered by inositol-1,4,5-trisphosphate receptor release; inhibited by ryanodine (40% reduction) [9].

- Orco-linked sustained phase: Persists for >1 s; elevated by cholera toxin which augments cyclic adenosine monophosphate [9].

These Ca²⁺ signals orchestrate downstream phosphorylation of transient receptor potential channels and potassium leak channels such as TWIK-related spinal cord potassium channel, fine-tuning excitability [14].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

30507-70-1